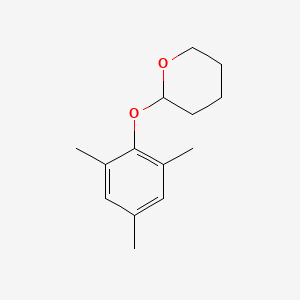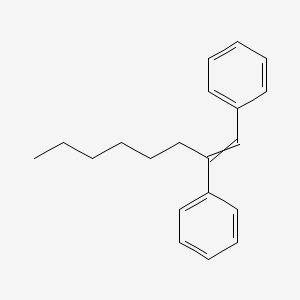
1,1'-(Oct-1-ene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Oct-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an octene chain flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with octene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an octene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the octene chain.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,1’-(Oct-1-ene-1,2-diyl)dibenzene has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene involves its interaction with molecular targets through its functional groups The benzene rings can participate in π-π interactions, while the octene chain can undergo various chemical modifications
Comparison with Similar Compounds
1,1-Diphenylethylene: Similar structure with an ethylene chain instead of an octene chain.
1,2-Diphenylcyclobutane: Contains a cyclobutane ring instead of an octene chain.
1,1’-Cyclobutane-1,2-diyldibenzene: Another compound with a cyclobutane ring.
Uniqueness: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene is unique due to its longer octene chain, which provides different chemical and physical properties compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific molecular interactions and reactivity.
Properties
CAS No. |
104729-87-5 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-phenyloct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H24/c1-2-3-4-9-16-20(19-14-10-6-11-15-19)17-18-12-7-5-8-13-18/h5-8,10-15,17H,2-4,9,16H2,1H3 |
InChI Key |
BQERATRKCGNNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


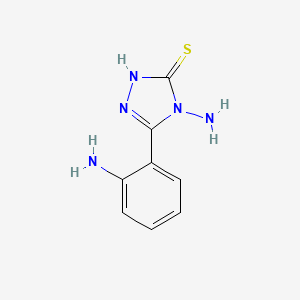
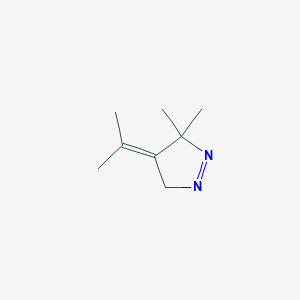
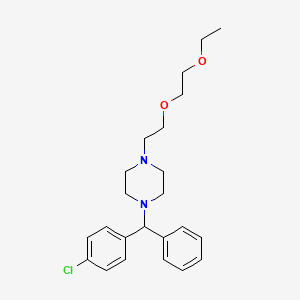
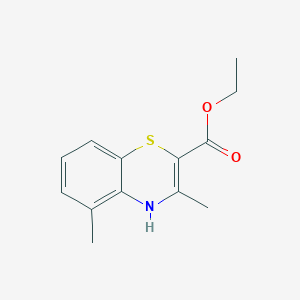

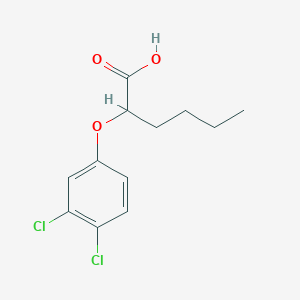
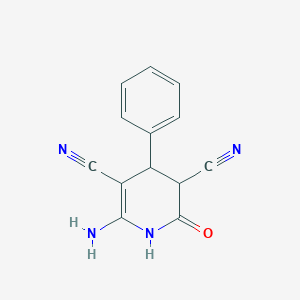
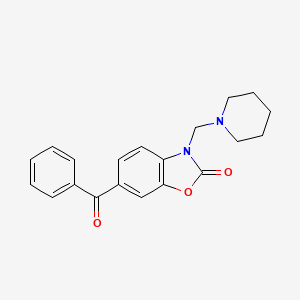
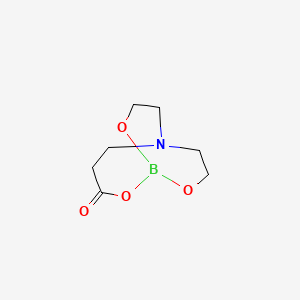
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
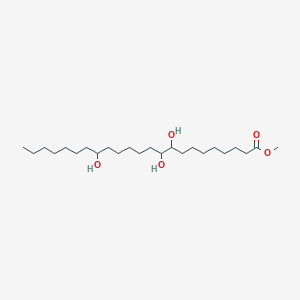
phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
